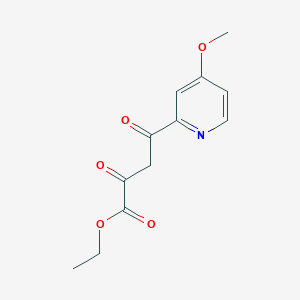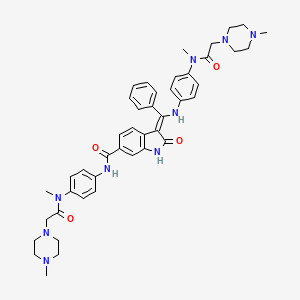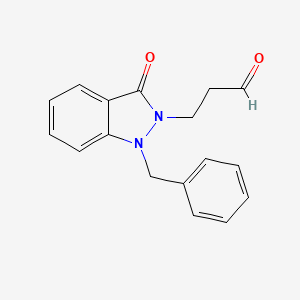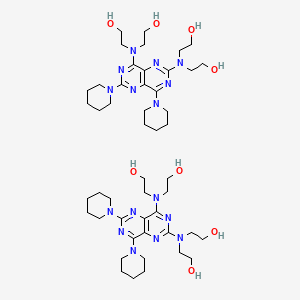
2,4-Dipiperido-6,8-didiethanolamino Dipyridamole +2,8-Dipiperido-4,6-didiethanolamino Dipyridamole(Mixture)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dipiperido-6,8-didiethanolamino Dipyridamole + 2,8-Dipiperido-4,6-didiethanolamino Dipyridamole (Mixture) is a complex chemical compound that has garnered interest in various scientific fields This mixture consists of two isomers, each with distinct structural configurations
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dipiperido-6,8-didiethanolamino Dipyridamole + 2,8-Dipiperido-4,6-didiethanolamino Dipyridamole involves multiple steps, including the formation of piperidine rings and the introduction of diethanolamino groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired isomeric forms are obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and purity of the final product. The process may also include purification steps such as crystallization or chromatography to separate the isomers.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dipiperido-6,8-didiethanolamino Dipyridamole + 2,8-Dipiperido-4,6-didiethanolamino Dipyridamole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dipiperido-6,8-didiethanolamino Dipyridamole + 2,8-Dipiperido-4,6-didiethanolamino Dipyridamole has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression modulation, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dipyridamole: A known vasodilator and antiplatelet agent.
Aminophylline: A bronchodilator used in respiratory diseases.
Theophylline: Another bronchodilator with similar properties to aminophylline.
Uniqueness
2,4-Dipiperido-6,8-didiethanolamino Dipyridamole + 2,8-Dipiperido-4,6-didiethanolamino Dipyridamole is unique due to its dual isomeric nature and the presence of both piperidine and diethanolamino groups. This structural complexity may confer distinct biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C48H80N16O8 |
|---|---|
Molekulargewicht |
1009.3 g/mol |
IUPAC-Name |
2-[[2-[bis(2-hydroxyethyl)amino]-6,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol;2-[[6-[bis(2-hydroxyethyl)amino]-2,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/2C24H40N8O4/c33-15-11-30(12-16-34)22-20-19(26-24(28-22)32(13-17-35)14-18-36)21(29-7-3-1-4-8-29)27-23(25-20)31-9-5-2-6-10-31;33-15-11-30(12-16-34)22-20-19(25-23(28-22)31-9-5-2-6-10-31)21(29-7-3-1-4-8-29)27-24(26-20)32(13-17-35)14-18-36/h2*33-36H,1-18H2 |
InChI-Schlüssel |
QQJKJUZFJMZXPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N(CCO)CCO)N4CCCCC4)N(CCO)CCO.C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N(CCO)CCO)N(CCO)CCO)N4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


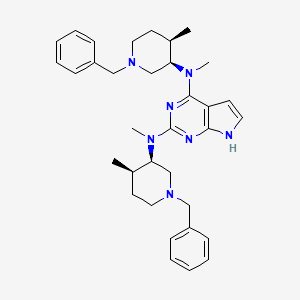
![disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13843934.png)

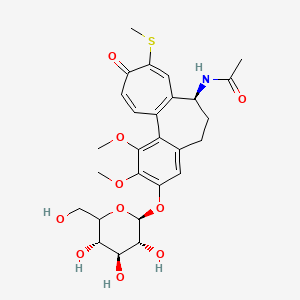
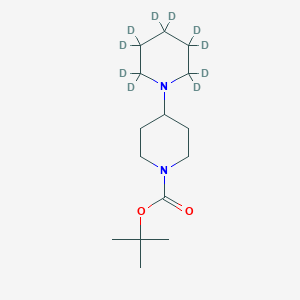


![[(6S,8aR)-7-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843985.png)

